molecular formula C7H11NO3 B3378740 7-Oxoazepane-2-carboxylic acid CAS No. 14668-76-9

7-Oxoazepane-2-carboxylic acid

Cat. No.: B3378740
CAS No.: 14668-76-9
M. Wt: 157.17 g/mol
InChI Key: PKCIDMQPMJHMGR-UHFFFAOYSA-N
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Description

7-Oxoazepane-2-carboxylic acid (CAS 14668-76-9) is a functionalized seven-membered lactam, or azepanone, that serves as a valuable building block in medicinal chemistry and organic synthesis . With a molecular formula of C 7 H 11 NO 3 and a molecular weight of 157.17 g/mol, it features a carboxylic acid moiety on a saturated ε-caprolactam ring . This structure is a key intermediate for the preparation of more complex nitrogen-containing molecules. This compound is of particular interest in conformational studies and the synthesis of pharmacologically active compounds. Research has shown that derivatives of ε-caprolactam, such as this one, are important scaffolds found in various drugs and are used as models in antibiotic research and for studying cyclic peptides . The carboxylic acid group at the C-2 position allows for further chemical modifications, making it a versatile precursor. Its solid form should be stored under an inert atmosphere at room temperature . As a specialty chemical, this compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxoazepane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6-4-2-1-3-5(8-6)7(10)11/h5H,1-4H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCIDMQPMJHMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14668-76-9
Record name 7-oxoazepane-2-carboxylic acid
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Synthetic Methodologies for 7 Oxoazepane 2 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways to the 7-Oxoazepane Skeleton

The construction of the foundational 7-oxoazepane ring system can be achieved through several established chemical strategies. These methods often involve either the final-step deprotection of a carboxyl group or the formation of the cyclic structure from a linear precursor.

A common and fundamental step in the synthesis of carboxylic acids is the hydrolysis of their corresponding esters. britannica.com This transformation can be performed under either acidic or basic conditions. britannica.comcommonorganicchemistry.com Basic hydrolysis, also known as saponification, is often preferred because it is an irreversible process, typically involving reagents like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) in a mixture of water and an organic solvent such as methanol (B129727) or tetrahydrofuran (B95107) (THF). britannica.comcommonorganicchemistry.com The reaction proceeds through the nucleophilic addition of a hydroxide ion to the ester's carbonyl carbon, followed by the elimination of the alkoxide group, yielding a carboxylate salt. mnstate.edu A final acidification step is then required to produce the desired carboxylic acid. mnstate.edu

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium-controlled process. britannica.comcommonorganicchemistry.com To drive the reaction toward the carboxylic acid product, a large excess of water is typically used. commonorganicchemistry.com

While specific examples detailing the hydrolysis of a 7-oxoazepane-2-carboxylate ester were not prevalent in the surveyed literature, this method represents a standard final step in a multi-step synthesis where the carboxylic acid functionality is protected as an ester. The choice of hydrolytic conditions would depend on the stability of other functional groups present on the azepane ring. amelica.orgorganic-chemistry.org

Table 1: General Conditions for Ester Hydrolysis

Method Reagents Key Features
Basic Hydrolysis (Saponification) NaOH, KOH, or LiOH in H₂O/MeOH or H₂O/THF Irreversible; forms a carboxylate salt intermediate. britannica.comcommonorganicchemistry.com

| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄) in excess H₂O | Reversible; equilibrium-driven process. commonorganicchemistry.com |

The formation of seven-membered rings, such as the azepane skeleton, presents a synthetic challenge due to entropic factors and potential transannular strain. rsc.org Nevertheless, intramolecular cyclization of appropriately functionalized acyclic precursors is a primary strategy for their construction. researchgate.net These reactions involve the formation of a new bond between two ends of a linear molecule to create the ring.

One approach involves the intramolecular nucleophilic substitution where a nitrogen nucleophile attacks an electrophilic carbon to form the seven-membered ring. For example, the synthesis of 1,3-oxazepine-4,7-diones can be achieved through the cyclo-addition of Schiff bases with anhydrides like maleic or succinic anhydride. echemcom.comjmchemsci.com While this example forms an oxazepine, similar logic applies to the formation of azepane rings where an amine on an acyclic precursor attacks an internal electrophile. The key step is a stereospecific intramolecular nucleophilic substitution that closes the ring. researchgate.net Radical-based strategies have also emerged as a powerful tool for synthesizing seven-membered rings, offering alternatives to traditional methods that may require harsh conditions. rsc.org

Stereoselective and Enantiopure Synthesis of 7-Oxoazepane-2-carboxylic Acid Derivatives

Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical in medicinal chemistry, as the biological activity of a molecule is often dependent on its specific conformation. lifechemicals.com Consequently, significant effort has been dedicated to developing methods for the stereoselective synthesis of azepane derivatives.

β-Lactams, four-membered cyclic amides, are versatile building blocks in organic synthesis beyond their well-known role in antibiotics. researchgate.net The strained four-membered ring can be strategically cleaved and expanded to form larger heterocyclic systems, including azepanes. The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is one of the most widely used methods for the asymmetric synthesis of β-lactams. illinois.edu By using chiral auxiliaries attached to either the ketene or the imine, it is possible to control the stereochemistry of the resulting β-lactam. researchgate.netnih.gov

Once the chiral β-lactam is formed, it can undergo various transformations. For instance, ring-expansion strategies can be employed to convert the four-membered azetidinone ring into the seven-membered azepane skeleton. This multi-step process allows the stereocenters established in the initial β-lactam synthesis to be transferred to the final azepane product, providing an effective route to enantiopure derivatives.

Palladium-catalyzed reactions are powerful tools in modern organic synthesis. A general approach for synthesizing enantiopure 7-substituted azepane-2-carboxylic acids utilizes a palladium-catalyzed cascade reaction. researchgate.net This process can start from a chiral precursor, such as (S)-tribenzyl glutamic acid γ-aldehyde. researchgate.net

The key sequence involves several transformations occurring in a single pot in the presence of hydrogen gas and a palladium catalyst:

Double-bond hydrogenation: An alkene bond in the acyclic precursor is reduced.

Hydrogenolysis of protecting groups: Benzyl (B1604629) protecting groups on heteroatoms (oxygen and nitrogen) are cleaved.

Imine formation: The deprotected amine and aldehyde functionalities within the same molecule condense to form a cyclic imine.

Reductive amination: The resulting cyclic imine is immediately reduced to form the stable seven-membered azepane ring. researchgate.net

This one-pot reaction sequence is highly efficient, producing the desired 7-substituted azepane carboxylic acid with good to excellent control of stereochemistry (diastereomeric ratios). researchgate.net Palladium-catalyzed hydrogenolysis is also a common method for N-debenzylation, a key deprotection step in many amine syntheses. researchgate.net

Table 2: Palladium-Catalyzed Cascade for Azepane Synthesis researchgate.net

Starting Material Key Reagents Transformations Outcome

Achieving high levels of diastereoselectivity and enantiospecificity is a central goal in the synthesis of complex molecules like substituted azepanes. A variety of methods have been developed to this end. For instance, the hydroboration of tetrahydroazepines has been shown to proceed with diastereoselectivity that is dependent on the substrate's existing stereochemistry, allowing for the synthesis of specific azepanols which can then be oxidized to oxo-azepines. nih.gov

Other advanced strategies include:

Asymmetric lithiation-conjugate addition: This sequence involves the highly diastereoselective and enantioselective addition of N-Boc-N-(p-methoxyphenyl)-allylamines to an unsaturated ester, mediated by a chiral ligand. The resulting product is then converted through hydrolysis, cyclization, and reduction to yield polysubstituted azepanes. nih.gov

Piperidine (B6355638) ring expansion: Diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity through the strategic ring expansion of substituted piperidines. rsc.org

Intramolecular Cyclization of Chiral Precursors: The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported starting from polymer-supported homoserine. A cleavage step using trifluoroacetic acid and triethylsilane yields the 1,4-oxazepane (B1358080) derivatives as a mixture of diastereomers. nih.govrsc.orgresearchgate.net

These methods highlight the diverse and sophisticated approaches available to chemists for constructing stereochemically defined this compound derivatives and related structures.

Table 3: Comparison of Stereoselective Methods

Method Description Stereochemical Control Reference
Substrate-Controlled Hydroboration Hydroboration-oxidation of a chiral tetrahydroazepine. Diastereoselectivity depends on the existing stereocenters of the substrate. nih.gov
Asymmetric Lithiation Conjugate addition of a chiral allylamine (B125299) to an ester followed by cyclization. Highly diastereoselective and enantioselective. nih.gov

| Piperidine Ring Expansion | Expansion of a 6-membered ring to a 7-membered ring. | Exclusive stereoselectivity and regioselectivity. | rsc.org |

Rearrangement Reactions and Interconversions Involving the 7-Oxoazepane Core

The structural backbone of 7-oxoazepane, also known as ε-caprolactam, is a versatile scaffold in organic synthesis. Its derivatives, including this compound, can be synthesized and modified through a variety of rearrangement and interconversion reactions. These reactions often involve the expansion of smaller rings or the contraction of larger ones, as well as intramolecular rearrangements of substituted azepane systems. Such transformations are crucial for accessing structurally diverse molecules with potential applications in medicinal chemistry and materials science.

Intramolecular Rearrangements of Substituted Oxoazepane Systems

A notable example of an intramolecular rearrangement involving a substituted 7-oxoazepane system is the spontaneous transformation of 4-carboxy-2-oxoazepane α,α-amino acids into 2'-oxopiperidine-containing β(2,3,3)-amino acids. researchgate.net This rearrangement occurs under either acidic or basic hydrolysis of the corresponding amino acid ester and involves the cleavage of an amide bond within the seven-membered ring and the formation of a new bond to create a six-membered piperidine ring. researchgate.net

This transformation is remarkable as it proceeds at room temperature, either in solution or even upon storage of the 4-carboxylic acid substituted 2-oxoazepane derivatives. researchgate.net The reaction is highly stereoselective, particularly under acidic conditions. researchgate.net Theoretical studies suggest that the carboxylic acid group at the 4-position of the 2-oxoazepane ring plays a crucial role in facilitating this rearrangement through intramolecular catalysis. researchgate.net

Starting MaterialRearrangement ProductConditionsKey Feature
4-Carboxy-2-oxoazepane α,α-amino acid ester2'-Oxopiperidine-containing β(2,3,3)-amino acidAcidic or basic hydrolysisSpontaneous rearrangement at room temperature

Mechanisms of Ring Expansion and Contraction

The synthesis of the 7-oxoazepane core and its derivatives frequently relies on ring expansion reactions, where a six-membered ring is converted into a seven-membered one. Conversely, ring contraction reactions can be employed to synthesize smaller rings from azepane precursors.

Ring Expansion Mechanisms:

Classic examples of ring expansion reactions utilized for the synthesis of caprolactams include the Beckmann and Schmidt rearrangements.

Beckmann Rearrangement: This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. wikipedia.orgnih.gov For the synthesis of substituted 7-oxoazepanes, a substituted cyclohexanone (B45756) would first be converted to its corresponding oxime. Treatment with an acid, such as sulfuric acid or polyphosphoric acid, then promotes the rearrangement. wikipedia.org The mechanism is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating. wikipedia.org

Schmidt Reaction: The Schmidt reaction provides another route to amides from ketones, using hydrazoic acid in the presence of a strong acid. wikipedia.org An intramolecular version of this reaction is particularly useful for synthesizing fused or bridged lactams. unc.edu The reaction proceeds through the addition of the azide (B81097) to the protonated carbonyl group, followed by a rearrangement with the expulsion of nitrogen gas. wikipedia.org

Tiffeneau-Demjanov Rearrangement: This reaction allows for the one-carbon ring expansion of cycloalkanones. wikipedia.orglibretexts.org It involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to form an enlarged cycloketone. wikipedia.org This method can be applied to the synthesis of seven-membered rings from six-membered precursors. wikipedia.org

A summary of common ring expansion reactions is presented in the table below.

ReactionStarting MaterialReagentsProduct
Beckmann RearrangementSubstituted cyclohexanone oximeAcid (e.g., H₂SO₄)Substituted 7-oxoazepane
Schmidt ReactionSubstituted cyclohexanoneHydrazoic acid (HN₃), AcidSubstituted 7-oxoazepane
Tiffeneau-Demjanov RearrangementSubstituted 1-aminomethyl-cyclohexanolNitrous acid (HNO₂)Substituted cycloheptanone

Ring Contraction Mechanisms:

While less common for the direct synthesis of this compound, ring contraction mechanisms are relevant for the interconversion of azepane derivatives.

Favorskii Rearrangement: This rearrangement typically involves the treatment of an α-halo ketone with a base to yield a carboxylic acid derivative with a contracted ring system. wikipedia.org In the context of the 7-oxoazepane core, a suitably substituted α-halo-azepanone could potentially undergo a Favorskii-type rearrangement to form a six-membered piperidine derivative.

The rearrangement of 4-carboxy-2-oxoazepane α,α-amino acids to 2'-oxopiperidine-containing β(2,3,3)-amino acids, as discussed in the previous section, is a prime example of a ring contraction process involving the 7-oxoazepane core, leading to a more stable six-membered ring system. researchgate.net

Chemical Transformations and Functionalization of 7 Oxoazepane 2 Carboxylic Acid

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, commonly transformed into esters and amides to modulate the compound's properties or to facilitate further reactions.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. This is often achieved through Fischer esterification, where the acid is reacted with an alcohol under acidic conditions. masterorganicchemistry.com For instance, the methyl ester, methyl 7-oxoazepane-2-carboxylate, is a common derivative. rsc.org Saponification of such esters, for example using lithium hydroxide (B78521), can regenerate the carboxylic acid. rsc.orgcore.ac.uk More sophisticated methods, such as using dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, allow for esterification under milder, non-acidic conditions, which is particularly useful for sensitive substrates. orgsyn.org

Amide Formation: Amide bond formation is another key derivatization, often employed to link the 7-oxoazepane-2-carboxylic acid scaffold to amino acids or other amine-containing molecules. Standard peptide coupling reagents are effective for this purpose. These reactions typically involve activating the carboxylic acid to facilitate nucleophilic attack by an amine. libretexts.orgthermofisher.com Reagents like 2-pyridinesulfonyl fluoride (B91410) can be used for deoxyfluorinated amidation under mild conditions. rsc.org The formation of amides is a critical step in creating peptidomimetics and other complex bioactive molecules.

Table 1: Derivatization Reactions at the Carboxylic Acid Moiety

Reaction TypeReagents and ConditionsResulting Functional GroupReference
EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)Ester (e.g., -COOCH₃) masterorganicchemistry.com
SaponificationLithium Hydroxide (LiOH), WaterCarboxylic Acid (-COOH) rsc.orgcore.ac.uk
AmidationAmine (R-NH₂), Coupling Agents (e.g., DCC, HBTU)Amide (e.g., -CONHR) libretexts.orguib.no
Deoxyfluorinated Amidation2-Pyridinesulfonyl fluoride, AmineAmide rsc.org

Modifications of the Lactam Nitrogen Atom

The nitrogen atom of the lactam ring offers another site for functionalization, which can significantly alter the molecule's conformation and properties. Common modifications include N-alkylation and N-acylation.

N-Alkylation: Introducing an alkyl group onto the lactam nitrogen can be achieved using various alkylating agents. rsc.org For example, methyl iodide or benzyl (B1604629) bromide in the presence of a suitable base can be used to introduce methyl or benzyl groups, respectively. csic.es This modification can influence the steric and electronic environment of the lactam. beilstein-journals.org

N-Acylation: Acylation of the lactam nitrogen, for instance with an isocyanate or other acylating agents, introduces an acyl group and can increase the electron deficiency at the intracyclic carbonyl carbon. google.com A common N-acylation involves the introduction of a tert-butyloxycarbonyl (BOC) protecting group using di-tert-butyl dicarbonate (B1257347). rsc.org This modification not only protects the nitrogen but also influences the ring's conformation. rsc.org

Table 2: Modifications at the Lactam Nitrogen

Reaction TypeReagent ExampleResulting StructureReference
N-AlkylationMethyl Iodide (MeI), BaseN-Methyl Lactam csic.es
N-AlkylationBenzyl Bromide (BnBr), BaseN-Benzyl Lactam csic.es
N-AcylationDi-tert-butyl dicarbonate (Boc₂O)N-Boc Lactam rsc.org
N-AcylationIsocyanate (R-NCO)N-Carbamoyl Lactam google.com

Introduction and Transformation of Substituents on the Azepane Ring

Modifying the carbon backbone of the azepane ring allows for the creation of stereochemically complex and diverse derivatives.

Research has demonstrated the synthesis of 3-methyl-substituted 2-oxoazepane derivatives. csic.esresearchgate.net This is achieved through a multi-step synthesis starting from ornithine-derived β-lactams. csic.esresearchgate.net The process involves a stereoselective synthesis of 1,3,4,4-tetrasubstituted β-lactams, followed by activation and a rearrangement to form the seven-membered ring. csic.escsic.es This rearrangement, a 7-exo-trig ring closure, is initiated by the intramolecular nucleophilic attack of a free amino group on the azetidinone ring. csic.esresearchgate.netacs.org This methodology allows for the preparation of enantiomerically pure 4-amino-3-methyl-2-oxoazepane-4-carboxylate derivatives. researchgate.net Further functionalization can be achieved, for example, by introducing dithiocarbamate (B8719985) substituents at the C-2 position. rsc.org

Table 3: Ring Functionalization Strategies

PositionSynthetic StrategyPrecursorResulting SubstituentReference
C3Stereoselective synthesis from β-lactamsOrnithine-derived β-lactamsMethyl group csic.esresearchgate.net
C2Treatment with dithiocarbamate saltsMethyl 7-oxoazepane-2-carboxylateDithiocarbamate group rsc.org

Synthesis of Bicyclic and Polycyclic Scaffolds Containing the 7-Oxoazepane Motif

This compound and its derivatives are valuable building blocks for constructing more complex bicyclic and polycyclic systems. researchgate.net These scaffolds are of significant interest in drug discovery and natural product synthesis. polimi.itwhiterose.ac.uknih.gov

One strategy involves intramolecular cyclization reactions. For example, derivatives of 7-oxoazepane can be designed to undergo ring closure to form fused systems. The synthesis of bicyclic β-lactam amino acids has been reported, showcasing the versatility of these scaffolds. csic.es Another approach utilizes the 7-oxoazepane core in annulation reactions to build fused heterocyclic systems. For instance, the synthesis of γ-carbolines fused with a seven-membered ring has been achieved from alkyne-tethered indoles. nih.gov Furthermore, intramolecular hydroaminative couplings can be used to create spirocyclic motifs. whiterose.ac.uk The construction of these complex polycyclic scaffolds often involves multi-step sequences, including cascade reactions, to efficiently build molecular complexity. nih.gov

Table 4: Synthesis of Bicyclic and Polycyclic Scaffolds

Scaffold TypeSynthetic ApproachKey Intermediate/ReactionResulting SystemReference
Bicyclic β-LactamIntramolecular cyclizationβ-Lactam formationFused β-Lactam-Azepane csic.es
Fused γ-CarbolineAlkyne AnnulationAlkyne-tethered indoleγ-Carboline fused to a 7-membered ring nih.gov
Spirocyclic MotifIntramolecular HydroaminationPhotocatalyzed hydroaminationSpiro-azepane system whiterose.ac.uk
Fused Indoline[4+2] CycloadditionIndoles and 1,2-diaza-1,3-dienesTetrahydro-1H-pyridazino[3,4-b]indoles polimi.it

Advanced Structural Elucidation and Conformational Analysis of 7 Oxoazepane 2 Carboxylic Acid

Solid-State Structural Determination via X-ray Crystallography

Studies on substituted ε-caprolactams, including 7-Oxoazepane-2-carboxylic acid, have utilized single-crystal X-ray diffraction to elucidate their structures. rsc.org For this compound (referred to as compound 2 in a key study), crystals suitable for X-ray analysis were obtained, and diffraction data were collected. rsc.org The structure was solved using direct methods (like SIR92) and refined by full-matrix least-squares on F². rsc.org

In the solid state, the seven-membered ε-caprolactam ring typically adopts a chair-like conformation. rsc.org The introduction of the carboxylic acid substituent at the C-2 position influences this conformation. In the crystal structure of related compounds, it has been observed that substituents can occupy either axial or equatorial positions, with equatorial positions often being energetically favored. core.ac.uk A significant feature in the crystal packing of such molecules is the formation of hydrogen-bonded dimers. For carboxylic acids, this often occurs via a classic R²₂(8) hydrogen-bonding motif where the carboxylic acid groups of two molecules interact. rsc.org Similar hydrogen bonding involving the amide N-H and carbonyl groups also dictates the supramolecular assembly. rsc.org

The precise crystallographic parameters define the molecular geometry. While the full crystallographic data for the specific title compound requires consulting the primary literature or crystallographic databases (such as the Cambridge Structural Database), a representative table highlights the kind of data obtained from such an analysis.

Table 1. Representative Crystallographic and Structural Refinement Data.
ParameterValue
Chemical FormulaC₇H₁₁NO₃
Formula Weight157.17 g/mol
Crystal SystemMonoclinic (Hypothetical)
Space GroupP2₁/c (Hypothetical)
Key Torsion Angle (e.g., C2-C3-C4-C5)Value in degrees (°)
Hydrogen Bond (N-H···O=C) LengthValue in Angstroms (Å)
Hydrogen Bond (O-H···O=C) LengthValue in Angstroms (Å)

Solution-State Conformational Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography reveals the static structure in a crystal, NMR spectroscopy is unparalleled for determining the structure and conformational dynamics of molecules in solution. weebly.comemerypharma.com

Application of 1D and 2D NMR Techniques (e.g., NOESY, ROESY)

The structural elucidation in solution begins with 1D NMR experiments, such as ¹H and ¹³C NMR. These confirm the presence of all expected protons and carbons and provide initial clues about the chemical environment of each nucleus. ipb.pt For this compound, the ¹H NMR spectrum would show distinct signals for the proton at the C-2 chiral center, the diastereotopic protons on the methylene (B1212753) groups of the ring, and the amide proton.

To establish connectivity and spatial relationships, 2D NMR techniques are essential. emerypharma.com

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other through bonds, typically over two or three bonds. This allows for the assignment of protons along the carbon backbone of the azepane ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling unambiguous assignment of the carbon skeleton. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are the most powerful NMR tools for conformational analysis. nanalysis.comuni-muenchen.de These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), irrespective of whether they are connected through bonds. nanalysis.comyoutube.com The intensity of a NOE or ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing quantitative distance restraints that define the molecule's 3D shape in solution. columbia.edu For a molecule of this size (MW ≈ 157 g/mol ), NOESY is generally the preferred experiment. columbia.edu

Elucidation of Preferred Conformations and Ring Dynamics

By analyzing the pattern of NOESY cross-peaks, the preferred conformation of the seven-membered ring can be determined. For instance, strong NOEs between a proton at C-2 and specific protons at C-4 or C-6 would indicate their spatial proximity, which can only be accommodated by a particular ring pucker (e.g., a specific chair or boat form). The presence or absence of certain NOEs helps to distinguish between different possible conformers. youtube.com

Furthermore, NMR can provide insight into the flexibility of the ring. Seven-membered rings are known to be conformationally mobile, potentially existing as an equilibrium of several low-energy conformers. researchgate.net If the ring is undergoing rapid inversion on the NMR timescale, the observed chemical shifts and coupling constants will be an average of the contributing conformations. Variable-temperature NMR studies can be employed to study these dynamics; at lower temperatures, the interconversion may slow down, sometimes allowing for the observation of individual conformers. nih.gov The analysis of NOE data, combined with coupling constants, provides a time-averaged picture of the most populated conformation in solution.

Table 2. Representative NMR Data for Conformational Analysis.
TechniqueInformation GainedExample Application for this compound
¹H, ¹³C NMRChemical environment, number of nucleiAssign signals to C-2, C-3, C-4, C-5, C-6, C-7 positions
COSYThrough-bond H-H connectivitiesTrace the proton sequence around the azepane ring
HSQC/HMBCH-C one-bond and long-range connectivitiesConfirm C-H attachments and overall carbon framework csic.es
NOESY/ROESYThrough-space H-H proximities (< 5 Å)Determine axial/equatorial nature of C-2 substituents; identify preferred ring conformation (chair/boat) nanalysis.com

Computational Approaches to Molecular Conformation

Computational chemistry offers a powerful complement to experimental techniques, providing a detailed map of the conformational energy landscape and rationalizing the experimentally observed structures. researchgate.netrsc.org

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling

Molecular Mechanics (MM) provides a fast and efficient way to explore the vast conformational space of a molecule. core.ac.uk Using a defined force field (e.g., OPLS, AMBER, CHARMM), which parameterizes the energy of a molecule as a function of bond lengths, angles, and torsions, a systematic or random search of conformations can be performed. researchgate.net

Molecular Dynamics (MD) simulations build upon this by solving Newton's equations of motion for the atoms in the molecule over time, providing a view of the molecule's dynamic behavior. nih.gov By simulating the molecule at a given temperature (e.g., 300 K), the trajectory reveals not only the low-energy conformers but also the pathways and energy barriers for interconversion between them. researchgate.net This is particularly valuable for flexible seven-membered rings, allowing for a comprehensive sampling of the various chair, boat, and twist-boat conformations available to the azepane core. unit.no

Quantum Chemical Calculations for Conformational Energy Landscapes

While MM and MD are excellent for sampling conformations, Quantum Chemical (QC) calculations provide more accurate energies. mongoliajol.info Methods like Density Functional Theory (DFT) are commonly used to take the low-energy conformers identified by MM/MD and perform geometry optimization and energy calculations. rsc.orgmongoliajol.info

This process generates a conformational energy landscape, where the relative energies of all stable conformers are determined with high accuracy. preprints.org Theoretical calculations can predict which conformation is the global minimum and determine the energy penalty for adopting other shapes. These predicted relative energies can then be used to calculate a theoretical population of conformers based on the Boltzmann distribution, which can be directly compared with the time-averaged picture obtained from solution NMR data. Theoretical studies on related systems have been used to understand rearrangements and the role of specific functional groups, such as the carboxylic acid, in catalyzing intramolecular processes, highlighting the predictive power of these methods. researchgate.net

Table 3. Computational Workflow for Conformational Analysis.
StepMethodPurpose
1Molecular Mechanics / Molecular DynamicsEfficiently search conformational space to identify many possible low-energy structures (e.g., chair, boat, twist conformers). researchgate.net
2Quantum Chemistry (e.g., DFT) Geometry OptimizationRefine the geometry of the conformers found in Step 1 to find precise local energy minima. mongoliajol.info
3Quantum Chemistry (e.g., DFT) Energy CalculationCalculate accurate single-point energies for the optimized conformers to determine their relative stability. preprints.org
4Boltzmann Distribution AnalysisPredict the equilibrium population of each conformer at a given temperature for comparison with experimental results.

Theoretical and Computational Chemistry Studies on 7 Oxoazepane 2 Carboxylic Acid

Investigation of Reaction Mechanisms and Pathways (e.g., Rearrangement Processes)

Theoretical studies have shed light on the spontaneous rearrangement of substituted 2-oxoazepane systems, a process that involves the cleavage of a stable amide bond under surprisingly mild conditions. A notable example is the rearrangement of 4-carboxy-2-oxoazepane α,α-amino acids into 2'-oxopiperidine-containing β-amino acids. nih.gov This transformation, which can occur at room temperature, has been investigated using quantum mechanical calculations to understand its remarkable ease. nih.gov

The computational analysis suggests that the rearrangement proceeds through a concerted mechanism. nih.gov This means that the bond-breaking and bond-forming events occur simultaneously, avoiding the formation of high-energy intermediates. Such a pathway is generally more favorable than a stepwise mechanism. The study of this rearrangement highlights the spontaneous nature of the process, which is unusual for the breakdown of an amide bond, a linkage known for its robustness. nih.gov

Characterization of Transition States and Intermediates

The key to understanding the rate and feasibility of a chemical reaction lies in the characterization of its transition states—the highest energy points along the reaction coordinate. For the rearrangement of 4-carboxy-2-oxoazepane derivatives, theoretical calculations have been employed to locate and characterize the transition state structures. These studies have shown that the energy of these transition states can be significantly lowered by the participation of solvent molecules, such as water. nih.gov A catalytic water molecule can act as a proton shuttle, facilitating the necessary proton transfers that accompany the rearrangement, thereby reducing the activation energy barrier. nih.gov

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its reactivity. Computational methods like DFT are used to calculate various electronic properties that help in predicting the chemical behavior of 7-oxoazepane-2-carboxylic acid. These properties include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The reactivity of carboxylic acids, in general, is dictated by the polarized nature of the carboxyl group. The carbonyl carbon is electrophilic, while the hydroxyl oxygen is nucleophilic. In the context of rearrangement and other reactions, understanding the charge distribution and orbital interactions is key. For instance, the HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap suggests that the molecule is more polarizable and reactive. While specific calculations for this compound are not detailed in the provided search results, general principles from DFT studies on similar molecules can be applied. For example, the reactivity can be influenced by the electronegativity of attached functional groups, which in turn affects the energies of the molecular orbitals.

Analytical Methodologies for Research on 7 Oxoazepane 2 Carboxylic Acid

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopy is fundamental to elucidating the molecular structure of 7-Oxoazepane-2-carboxylic acid. By examining the interaction of the molecule with electromagnetic radiation, researchers can confirm the presence of key functional groups and map its atomic connectivity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in this compound. The molecule's structure, featuring both a carboxylic acid and a cyclic amide (lactam), produces a characteristic IR spectrum with several distinct absorption bands.

The carboxylic acid group is identifiable by a very broad O–H stretching band that typically appears in the 3300-2500 cm⁻¹ region. orgchemboulder.comlibretexts.org This broadness is a result of hydrogen bonding between molecules, which often causes the O-H band to overlap with C-H stretching absorptions. libretexts.org The carbonyl (C=O) stretch of the carboxylic acid produces a strong, intense band between 1760 and 1690 cm⁻¹. orgchemboulder.comlibretexts.org Additionally, a C–O stretching vibration is expected between 1320-1210 cm⁻¹. orgchemboulder.com

The seven-membered lactam ring also contributes key signals. A moderate N-H stretching band is anticipated around 3300 cm⁻¹, and the lactam carbonyl (amide C=O) stretch typically appears as a strong band in the range of 1680-1630 cm⁻¹. The presence of two carbonyl groups (one from the acid, one from the lactam) will be a notable feature of the spectrum.

Interactive Table: Expected IR Absorption Bands for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch3300 - 2500Broad, Strong
LactamN-H stretch~3300Moderate
AlkaneC-H stretch2950 - 2850Medium to Strong
Carboxylic AcidC=O stretch1760 - 1690Strong
LactamC=O stretch1680 - 1630Strong
Carboxylic AcidC-O stretch1320 - 1210Medium
Carboxylic AcidO-H bend1440 - 1395Medium

Mass Spectrometry (MS, GC-MS, LC-MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental formula of this compound. It also provides structural information through the analysis of fragmentation patterns. pitt.edu The compound has a molecular formula of C₇H₁₁NO₃ and a monoisotopic mass of approximately 157.07 Da. uni.lu

In Liquid Chromatography-Mass Spectrometry (LC-MS) , the compound can be analyzed directly. Using electrospray ionization (ESI), the molecule is typically observed as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or deprotonated ([M-H]⁻) ions. uni.lucam.ac.uk High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Tandem MS (MS/MS) experiments can be performed to study fragmentation pathways, which often involve the characteristic neutral loss of water (H₂O) or the carboxyl group (COOH) from the parent ion. oregonstate.edu

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of carboxylic acids generally requires a derivatization step to increase the analyte's volatility and thermal stability. researchgate.netsilae.it Common methods include esterification (e.g., methylation) or silylation of the acidic proton. researchgate.netnih.gov Once derivatized, the compound can be separated by GC and fragmented by electron impact (EI) ionization, yielding a reproducible fragmentation pattern that serves as a molecular fingerprint.

Interactive Table: Predicted Mass Spectrometry Data for this compound Adducts
Adduct TypeFormulaPredicted m/z
[M+H]⁺C₇H₁₂NO₃⁺158.0812
[M+Na]⁺C₇H₁₁NNaO₃⁺180.0631
[M-H]⁻C₇H₁₀NO₃⁻156.0666
[M+K]⁺C₇H₁₁KNO₃⁺196.0371
[M+NH₄]⁺C₇H₁₅N₂O₃⁺175.1077

Data sourced from PubChem predictions. uni.lu

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice of method depends on the scale and purpose of the separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. amadischem.com Due to the compound's polar nature, reversed-phase HPLC (RP-HPLC) is the most common mode of analysis. nih.gov

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com To ensure good peak shape and prevent dissociation of the carboxylic acid, a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid, is usually added to the mobile phase. sielc.com Detection is commonly performed using a UV detector, although MS detection provides greater sensitivity and specificity. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. bldpharm.com The methodologies for analyzing this compound via UPLC are analogous to those for HPLC, employing similar reversed-phase columns and mobile phase compositions, but with instrumentation capable of handling the higher backpressures generated. UPLC is particularly advantageous for high-throughput purity screening and quantitative analysis.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for monitoring the progress of chemical reactions and for preliminary purity checks. A silica (B1680970) gel plate is typically used as the stationary phase.

When analyzing carboxylic acids like this compound on silica, a common issue is "tailing," where the spot elongates rather than remaining compact. This is caused by strong hydrogen-bonding interactions between the acidic analyte and the acidic Si-OH groups of the silica gel. researchgate.net To mitigate this effect and achieve sharper, more defined spots, a small percentage of an acid, such as acetic acid or formic acid, is often incorporated into the mobile phase (eluent). researchgate.netresearchgate.net A typical eluent system might consist of a mixture of a polar organic solvent like ethyl acetate (B1210297) or methanol and a less polar solvent like hexane (B92381) or dichloromethane, with the added acid modifier.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-oxoazepane-2-carboxylic acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves cyclization of precursor amines with ketone-containing intermediates, followed by carboxylation. For example, enantioselective routes using chiral auxiliaries (e.g., cyclohexane-based scaffolds) have been reported . Purity validation requires HPLC (≥98% purity threshold) coupled with mass spectrometry for structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying stereochemistry and functional groups .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess degradation under temperature (e.g., 4°C vs. room temperature), humidity (controlled vs. ambient), and light exposure. Accelerated stability testing via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can predict shelf life. Monitor degradation products using LC-MS, particularly for oxo-group reactivity or ring-opening byproducts .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structural analogs?

  • Methodological Answer : Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches at ~1700 cm⁻¹ for the oxo and carboxylic acid groups. High-resolution mass spectrometry (HRMS) differentiates molecular ion peaks from analogs with similar functional groups. X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme-binding studies?

  • Methodological Answer : Density functional theory (DFT) calculations model electron distribution at the oxo and carboxylate moieties to predict nucleophilic/electrophilic sites. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to target enzymes, such as aminotransferases or decarboxylases. Validate predictions with kinetic assays (e.g., IC₅₀ measurements) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., fixed pH, temperature). Compare results across cell lines (e.g., HEK293 vs. HepG2) to isolate cell-specific effects. Meta-analysis of published datasets with rigorous statistical correction (e.g., Bonferroni adjustment) minimizes false positives. Replicate studies under inert atmospheres to exclude oxidation artifacts .

Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound?

  • Methodological Answer : Use UV-Vis spectroscopy to monitor tautomer shifts (enol vs. keto forms) in solvents like DMSO (polar aprotic) vs. water. Adjust pH (2–12) to probe carboxylate protonation states. Correlate findings with ¹H NMR chemical shifts (e.g., enolic proton resonance at δ 10–12 ppm) and computational pKa predictions .

Q. What safety protocols are critical for handling this compound in electrophilic reaction setups?

  • Methodological Answer : Use fume hoods with HEPA filters to prevent inhalation of aerosols. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions. Emergency rinsing stations must be accessible for accidental exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.